Methyl 3-phenylcyclopentane-1-carboxylate
Description
Methyl 3-phenylcyclopentane-1-carboxylate is a cyclopentane derivative featuring a phenyl substituent at the 3-position and a methyl ester group at the 1-position. Cyclopentane-based esters are often utilized in organic synthesis, pharmaceuticals, and materials science due to their conformational flexibility and reactivity. The phenyl group in this compound may enhance aromatic interactions, influencing solubility, stability, and biological activity compared to non-aromatic analogs .
Properties
IUPAC Name |
methyl 3-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12-8-7-11(9-12)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNVFZDCOUHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555798 | |
| Record name | Methyl 3-phenylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62517-88-8 | |
| Record name | Methyl 3-phenylcyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-phenylcyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-phenylcyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 3-phenylcyclopentanecarboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 3-phenylcyclopentanol, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-phenylcyclopentanecarboxylic acid.
Reduction: 3-phenylcyclopentanol.
Substitution: Various substituted phenyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : Methyl 3-phenylcyclopentane-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in creating diverse chemical entities .
- Reactivity : The compound can undergo oxidation to form carboxylic acids or diketones, reduction to yield alcohols, and nucleophilic substitution to generate amides or other esters. These reactions expand its utility in synthetic organic chemistry .
2. Pharmaceutical Research
- Biological Activity : Research indicates potential biological activities associated with this compound, particularly in drug development. Its structural features may interact with biomolecular targets, leading to therapeutic effects .
- Case Study Example : In studies focusing on beta-secretase inhibitors for Alzheimer's disease, derivatives of this compound were evaluated for their efficacy, highlighting the compound's relevance in medicinal chemistry .
3. Material Science
- Fine Chemicals Production : The compound is utilized in the production of fine chemicals and specialty materials due to its favorable reactivity patterns. It can be incorporated into polymers or used as a building block for more complex materials .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Key Applications |
|---|---|---|
| Methyl 2-oxocyclopentanecarboxylate | Lacks phenyl group | Less reactive; limited applications |
| Methyl 3-oxo-6-phenylhexanoate | Longer carbon chain | Different reactivity; used in different synthetic pathways |
This compound stands out due to its specific structural features, which confer distinct reactivity patterns that are advantageous for specialized applications in research and industry .
Mechanism of Action
Methyl 3-phenylcyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-phenylcyclopentane-1-carboxylate: This compound has a similar structure but differs in the position of the phenyl group.
Methyl 3-phenylpropanoate: This compound features a similar ester group but has a different carbon backbone.
Uniqueness: this compound is unique due to its cyclopentane ring structure combined with a phenyl group and an ester functional group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences between Methyl 3-phenylcyclopentane-1-carboxylate and its analogs:
| Compound Name | Molecular Formula | Substituent (Position 3) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₁₃H₁₄O₂ | Phenyl | ~202.25 | Ester, Aromatic ring |
| Methyl 3-fluorocyclopentane-1-carboxylate | C₇H₁₁FO₂ | Fluorine | 158.16 | Ester, Halogen |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | Amino | 143.18 | Ester, Amine |
| 3-Methylphenyl 2-oxocyclopentane-1-carboxylate | C₁₃H₁₄O₃ | 3-Methylphenyl | 218.25 | Ester, Ketone, Aromatic ring |
*Inferred data based on structural analogs.
Key Observations:
- The fluoro substituent (C₇H₁₁FO₂) enhances electronegativity, possibly improving metabolic stability in pharmaceutical contexts . The amino group (C₇H₁₃NO₂) introduces basicity and hydrogen-bonding capacity, which may affect crystallinity and biological activity .
Physical and Chemical Properties
Limited data is available for the target compound, but trends can be extrapolated:
- Stability: Methyl 3-aminocyclopentanecarboxylate is reported as stable under recommended storage conditions , suggesting similar behavior for the phenyl analog.
- Reactivity : The phenyl group may increase susceptibility to electrophilic aromatic substitution, while the ester group is prone to hydrolysis under acidic/basic conditions .
Toxicity and Hazards
- Methyl 3-aminocyclopentanecarboxylate: Classified as hazardous (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation) .
- Fluoro and Phenyl Analogs: No explicit toxicity data is provided, but fluorine substituents often reduce toxicity compared to amino groups .
- 3-Methylphenyl 2-oxocyclopentane-1-carboxylate: No hazard data is available, though ketone-containing esters may exhibit different reactivity profiles .
Biological Activity
Methyl 3-phenylcyclopentane-1-carboxylate (C13H16O2) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring substituted with a phenyl group and a carboxylate ester. Its molecular structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of cyclopentane carboxylic acids exhibit anticancer properties. For example, a study involving molecular docking suggested that compounds similar to this compound could interact effectively with cancer targets, indicating potential as anticancer agents . The docking studies revealed binding affinities that support further investigation into their mechanisms of action.
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed through various assays, showing promising results that warrant further exploration .
Molecular Docking Studies
A significant portion of the research on this compound involves computational studies such as molecular docking. These studies aim to predict the interaction between the compound and biological macromolecules, providing insights into its potential therapeutic effects. For instance, a study reported that the compound showed favorable interactions with proteins involved in cancer pathways, suggesting its utility in drug design .
QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of compounds related to this compound. These models utilize various molecular descriptors to correlate chemical structure with biological activity, providing a framework for understanding how modifications to the compound might enhance its efficacy .
| Descriptor | Value |
|---|---|
| LogP | 3.5 |
| Molecular Weight | 208 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
